1-(6-Chloropyrimidin-4-yl)-decahydroquinoline
Description
Properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3/c14-12-8-13(16-9-15-12)17-7-3-5-10-4-1-2-6-11(10)17/h8-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKZCCQACVRUOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2C3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 6-Chloropyrimidin-4-yl Moiety
The 6-chloropyrimidine segment is typically prepared via chlorination of pyrimidine derivatives or by cyclization routes starting from cyano and guanidine derivatives.
Key Intermediate: 2,4-Diamino-6-chloropyrimidine
This intermediate is commonly synthesized by first preparing 2,4-diamino-6-hydroxypyrimidine through cyclization of guanidine hydrochloride and ethyl cyanoacetate in methanol with sodium methoxide as a base. The reaction is refluxed, followed by pH adjustment to around 7 with acetic acid to precipitate the product with high yield (~96.2%) and purity.
Subsequently, 2,4-diamino-6-hydroxypyrimidine is converted to 6-chloro-2,4-diaminopyrimidine via chlorination using phosphorus oxychloride (POCl3) under controlled conditions.
-
The chlorinated pyrimidine derivatives are purified by crystallization from water with charcoal treatment and drying under vacuum at moderate temperatures (70–80°C). The yields reported for these steps are generally in the range of 70–80%.
Construction of the Decahydroquinoline Framework
Decahydroquinoline derivatives are synthesized through multi-step sequences involving cyclization and functional group transformations on cyclic ketones or related precursors.
-
Starting from suitable cyclic ketones, intermediates such as enaminoesters and methyl ketones are prepared. For example, Michael-type conjugate addition reactions and Arndt–Eistert homologation sequences are employed to elongate carbon chains and introduce functional groups necessary for cyclization.
-
The aldehyde intermediates formed are subjected to base-induced cyclization (e.g., using DBU in refluxing benzene) to yield the cis-fused decahydroquinoline enone intermediates with high stereoselectivity, avoiding trans-fused isomers.
-
Subsequent conjugate additions and triflation reactions yield key intermediates ready for coupling with the chloropyrimidine moiety.
Coupling of 6-Chloropyrimidin-4-yl and Decahydroquinoline Units
The critical step in preparing 1-(6-Chloropyrimidin-4-yl)-decahydroquinoline is the formation of the bond between the chloropyrimidine ring and the decahydroquinoline nucleus.
-
The chlorine atom at the 6-position of the pyrimidine ring is displaced by the nucleophilic nitrogen of the decahydroquinoline under reflux conditions in suitable solvents (e.g., methanol or ethanol). Piperidine or other amines may be used as catalysts or reagents to facilitate the substitution.
-
The reaction is typically carried out at temperatures ranging from room temperature up to solvent reflux (30–100°C), with reaction times varying from several hours to overnight to ensure complete conversion.
-
After reaction completion, excess reagents are removed by distillation under reduced pressure. The product is isolated by filtration, washing, and crystallization from aqueous or organic solvents. Drying is performed at 70–80°C to yield the final compound as a crystalline solid with yields often exceeding 75%.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
pH Control in Pyrimidine Synthesis
Adjusting the pH to around 7 during the isolation of 2,4-diamino-6-hydroxypyrimidine significantly improves yield and purity by preventing formation of soluble hydrochloride salts.
Stereoselectivity in Decahydroquinoline Formation
The use of DBU in refluxing benzene favors formation of the cis-fused enone intermediate, which is crucial for the biological activity of the final compound.
Economic and Environmental Considerations
The described methods emphasize solvent recovery (e.g., distillation of excess reagents), use of common solvents like methanol and ethanol, and mild drying conditions to reduce operational costs and environmental impact.
Chemical Reactions Analysis
1-(6-Chloropyrimidin-4-yl)-decahydroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or alkoxides, under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound has shown promise as a lead structure for developing new pharmaceuticals. Its derivatives are being investigated for various therapeutic effects, including:
- Anticancer Activity: Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, indicating potential as anticancer agents.
- Antimicrobial Properties: Research has indicated that certain derivatives possess significant antimicrobial activity, making them candidates for developing new antibiotics.
2. Organic Synthesis
In organic chemistry, 1-(6-Chloropyrimidin-4-yl)-decahydroquinoline serves as an important intermediate in synthesizing more complex molecules. It can be used in:
- Reactions with Nucleophiles: The compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
- Formation of Heterocycles: It can be utilized in synthesizing other heterocyclic compounds, which are prevalent in pharmaceuticals.
Case Studies
Case Study 1: Anticancer Activity
In vitro studies conducted on various cancer cell lines demonstrated that this compound derivatives significantly inhibited cell proliferation. For instance:
- Zebrafish Model: Treatment with these compounds resulted in reduced tumor growth and improved survival rates compared to control groups.
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial properties of the compound against bacterial strains. Results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyrimidin-4-yl)-decahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can interact with nucleic acids or proteins, leading to inhibition or modulation of their activity. The decahydroquinoline moiety can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
The compound’s structural analogs differ in substituents and core scaffolds, influencing their pharmacological and physicochemical profiles:
*Calculated based on decahydroquinoline (MW 139.24) and 6-chloropyrimidine (MW 129.55) with adjustments for substituents.
Key Observations :
- Decahydroquinoline vs. Piperidine/Indole Scaffolds: The saturated decahydroquinoline core may confer greater metabolic stability compared to aromatic indole or piperidine systems, which are prone to oxidative metabolism .
- Substituent Effects : Chlorine at the pyrimidine 6-position enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions, as seen in the synthesis of CNS-targeting analogs .
Pharmacological Activity
- CNS Applications: 1-(6-Chloropyrimidin-4-yl)piperidine derivatives exhibit pan-muscarinic antagonism (M1–M5 receptors), suggesting utility in neurodegenerative diseases. This contrasts with decahydroquinoline derivatives, which are less explored but predicted to have broad activity .
- Antimicrobial Potential: Quinoline analogs like 6-chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline show antibacterial and antifungal properties, a trait shared with hexahydroxyquinoline-based carbonitriles .
- Analgesic Activity: Decahydroquinoline itself demonstrates analgesic effects, though its 6-chloropyrimidine derivative’s efficacy remains under investigation .
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., 1-(6-Chloropyrimidin-4-yl)piperidin-4-amine hydrochloride) improve aqueous solubility, critical for bioavailability .
- Stability: Axial isomers of decahydroquinoline tosylates exhibit slower solvolysis rates than equatorial isomers, highlighting stereochemical impacts on reactivity .
Biological Activity
1-(6-Chloropyrimidin-4-yl)-decahydroquinoline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial and anticancer effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring substituted with chlorine at the 6-position and a decahydroquinoline moiety. This unique structure may contribute to its biological activity through interactions with various molecular targets.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. A notable study investigated its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results demonstrated that the compound induces apoptosis and inhibits cell proliferation:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via the mitochondrial pathway |
| A549 | 15.0 | Cell cycle arrest in the G2/M phase |
The induction of apoptosis was confirmed through flow cytometry, revealing an increase in early and late apoptotic cells upon treatment .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs).
- DNA Interaction : It may intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A preclinical trial assessed the efficacy of this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .
- Case Study 2 : Another study focused on its antimicrobial effects, demonstrating that the compound could effectively treat infections caused by resistant strains of bacteria in vivo .
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR with DEPT-135 to assign stereocenters in the decahydroquinoline core.
- Mass spectrometry (HRMS) : Confirm molecular ions and fragmentation patterns.
- IR spectroscopy : Identify functional groups (e.g., C–Cl stretches at ~550 cm⁻¹) .
How can metabolic stability be assessed for pharmacological profiling?
Advanced Research Question
- Liver microsome assays : Incubate with NADPH-supplemented human/rat microsomes, followed by LC-MS/MS to track parent compound depletion.
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate isoform-specific interactions.
- Plasma stability tests : Monitor degradation in plasma at 37°C over 24 hours .
What approaches address poor aqueous solubility during in vitro/in vivo studies?
Advanced Research Question
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) at biocompatible concentrations .
- Nanoformulation : Prepare liposomal or polymeric nanoparticles (PLGA) via solvent evaporation.
- Prodrug design : Introduce phosphate esters or PEGylated derivatives to enhance hydrophilicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
